1-Chloro-4,4-difluoropentane
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Overview
Description
1-Chloro-4,4-difluoropentane is an organic compound with the molecular formula C5H9ClF2 It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-difluoropentane can be synthesized through several methods. One common approach involves the reaction of 1-chloropentane with a fluorinating agent such as hydrogen fluoride (HF) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and precise temperature control is crucial to achieving high purity and efficiency in the production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4,4-difluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbon atoms.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) in polar solvents.
Elimination Reactions: Often require strong bases such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) and elevated temperatures.
Oxidation Reactions: May involve oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Formation of alcohols, nitriles, or other substituted derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation Reactions: Formation of carboxylic acids or ketones, depending on the reaction conditions.
Scientific Research Applications
1-Chloro-4,4-difluoropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-chloro-4,4-difluoropentane involves its interaction with various molecular targets. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, altering their catalytic activity.
Membrane Interaction: The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
1-Chloro-4,4-difluoropentane can be compared with other halogenated hydrocarbons, such as:
1-Chloro-4-fluoropentane: Similar structure but with only one fluorine atom, leading to different reactivity and applications.
1-Bromo-4,4-difluoropentane: Contains a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.
1-Chloro-4,4,4-trifluorobutane: A shorter chain analog with three fluorine atoms, used in different industrial applications.
Properties
IUPAC Name |
1-chloro-4,4-difluoropentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF2/c1-5(7,8)3-2-4-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUNMKGCGQPROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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